2-(氯甲基)-3,5-二甲基-4-硝基吡啶

描述

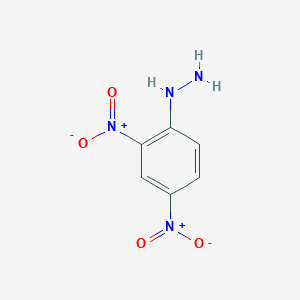

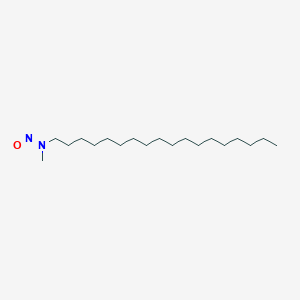

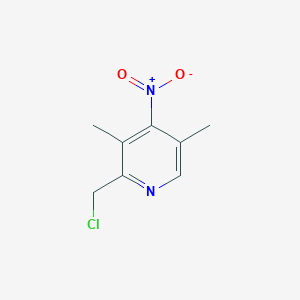

The compound "2-(Chloromethyl)-3,5-dimethyl-4-nitropyridine" is a derivative of pyridine, which is a heterocyclic aromatic organic compound with the chemical formula C5H5N. Pyridine derivatives are known for their various applications in chemical synthesis and pharmaceuticals due to their unique structural and electronic properties. The presence of chloromethyl, nitro, and methyl groups in the compound suggests that it may have interesting reactivity and potential use in various chemical transformations .

Synthesis Analysis

The synthesis of related pyridine derivatives often involves multi-step reactions, starting from simpler pyridine compounds. For instance, the synthesis of "2-Chloromethyl-4-methoxy-3,5-dimethylpyridine Hydrochloride" involves the oxidation of 2,3,5-trimethylpyridine to its N-oxide, followed by nitration, methoxylation, acetoxylation, hydrolysis, and finally halogenation with thionyl chloride to introduce the chloromethyl group . This multi-step process highlights the complexity and precision required in synthesizing such compounds. Although the exact synthesis of "2-(Chloromethyl)-3,5-dimethyl-4-nitropyridine" is not detailed in the provided papers, similar methodologies could be applied or adapted for its synthesis.

Molecular Structure Analysis

The molecular structure of pyridine derivatives can be analyzed using various spectroscopic techniques, including X-ray crystallography, IR, NMR, and electronic spectroscopy. For example, the structure of "2-chloro-4-(methoxymethyl)-6-methyl-5-nitropyridine-3-carbonitrile" was determined using X-ray analysis, revealing the presence of hydrogen bonds and aromatic π-π stacking interactions . Similarly, the molecular structures of other nitropyridine derivatives have been determined using DFT calculations and compared with experimental X-ray data . These studies provide insights into the molecular geometry, electronic distribution, and potential reactive sites of the compounds.

Chemical Reactions Analysis

Pyridine derivatives can undergo various chemical reactions, including nucleophilic substitutions, nitration, and halogenation. For instance, "3-Nitro-1,5-naphthyridine" and its derivatives react with chloromethyl phenyl sulfone to give substitution products . The reactivity of these compounds can be influenced by the presence of electron-withdrawing or electron-donating groups, which affect the electron density distribution within the molecule. Theoretical calculations, such as HOMO-LUMO energy analysis, can provide further understanding of the reactivity and stability of these compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridine derivatives, such as melting points, solubility, and spectral properties, are crucial for their practical applications. The absorption and fluorescence properties of these compounds can be influenced by their molecular structure and the solvent used . Additionally, the vibrational properties, as studied by IR and Raman spectroscopy, can provide information about the molecular interactions and stability of the crystal packing . The thermodynamic properties and hyperpolarizability values are also important parameters that can be related to the compound's potential applications in materials science .

科学研究应用

电子自旋共振研究:Cottrell和Rieger(1967年)的研究涉及取代吡啶的电子自旋共振光谱,包括2-氯-5-硝基吡啶,这是与2-(氯甲基)-3,5-二甲基-4-硝基吡啶相关的化合物。这项研究提供了有关这类化合物的超精细分裂常数和电离过程的见解 (Cottrell & Rieger, 1967)。

合成途径和表征:徐宝才(2004年)详细介绍了一个密切相关化合物2-氯甲基-4-甲氧基-3,5-二甲基吡啶盐酸盐的合成过程,重点介绍了逐步过程和结构表征方法。这项研究有助于理解类似化合物的合成途径和结构分析 (Xu Bao-cai, 2004)。

分子和晶体结构分析:Bryndal等人(2012年)研究了2-氨基-4-甲基吡啶衍生物的分子和晶体结构,包括硝基吡啶。这项研究对于理解类似化合物如2-(氯甲基)-3,5-二甲基-4-硝基吡啶的结构性质是相关的 (Bryndal et al., 2012)。

动力学和反应性研究:El-Bardan等人(2002年)的研究集中在涉及取代苯胺与2-氯-5-硝基吡啶的反应动力学上。这项研究提供了有关类似于2-(氯甲基)-3,5-二甲基-4-硝基吡啶的化合物的反应性和相互作用的宝贵信息 (El-Bardan et al., 2002)。

振动光谱分析:Hanuza等人(1997年)对3-氯和3-溴-2,6-二甲基-4-硝基吡啶N-氧化物的振动特性进行了研究。这项研究的见解对于理解类似硝基吡啶化合物的振动特性是相关的 (Hanuza et al., 1997)。

属性

IUPAC Name |

2-(chloromethyl)-3,5-dimethyl-4-nitropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClN2O2/c1-5-4-10-7(3-9)6(2)8(5)11(12)13/h4H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZDCRETVAXMALU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C(=C1[N+](=O)[O-])C)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80459057 | |

| Record name | 2-(Chloromethyl)-3,5-dimethyl-4-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80459057 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

153476-68-7 | |

| Record name | 2-(Chloromethyl)-3,5-dimethyl-4-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80459057 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of 2-(Chloromethyl)-3,5-dimethyl-4-nitropyridine in pharmaceutical synthesis?

A: This compound serves as a key intermediate in synthesizing omeprazole [, ]. Its structure, featuring a reactive chloromethyl group, facilitates crucial reactions with other molecules, like 2-mercapto-5-methoxybenzimidazole, ultimately leading to the formation of omeprazole [].

Q2: Are there alternative synthetic routes for this compound, and how do they compare in terms of efficiency?

A: Yes, various methods exist for synthesizing 2-(Chloromethyl)-3,5-dimethyl-4-nitropyridine. One approach involves a multi-step process utilizing 2,3,5-trimethylpyridine as the starting material []. This method includes oxidation, nitration, rearrangement, hydrolysis, and chlorination steps, achieving an overall yield exceeding 70% []. Another approach employs trichloroisocyanuric acid for the direct chlorination of 2,3,5-dimethyl-4-nitropyridine-N-oxide []. This alternative route offers a potentially more efficient synthesis, contributing to an overall omeprazole yield of 48.7% [].

Q3: How is the structure of 2-(Chloromethyl)-3,5-dimethyl-4-nitropyridine confirmed?

A: The molecular structure of 2-(Chloromethyl)-3,5-dimethyl-4-nitropyridine has been validated through ¹H NMR spectroscopy []. This technique provides detailed information about the hydrogen atoms within the molecule, confirming its structural identity.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。